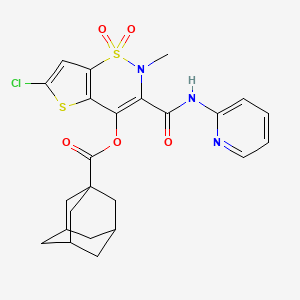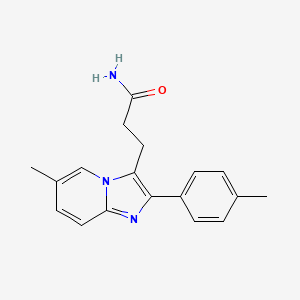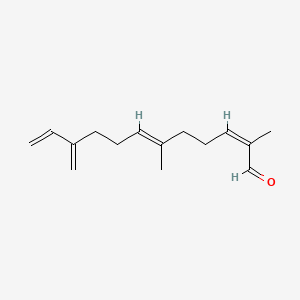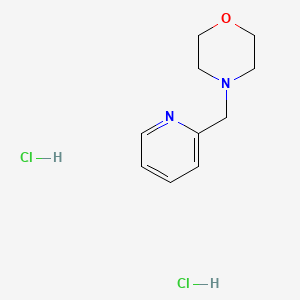
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is a derivative of morpholine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a morpholine ring attached to a pyridine moiety via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride typically involves the reaction of morpholine with 2-chloromethylpyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridinylmethyl)morpholine: Similar structure but without the dihydrochloride salt.
2-(Morpholinomethyl)pyridine: Another structural isomer with similar properties.
N-(2-Pyridylmethyl)morpholine: A related compound with a different substitution pattern.
Uniqueness
Morpholine, 4-(2-pyridinylmethyl)-, dihydrochloride is unique due to its specific combination of a morpholine ring and a pyridine moiety, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
51794-19-5 |
|---|---|
Molecular Formula |
C10H16Cl2N2O |
Molecular Weight |
251.15 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12;;/h1-4H,5-9H2;2*1H |
InChI Key |
REPZRSVULLGWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


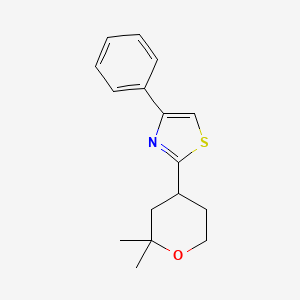


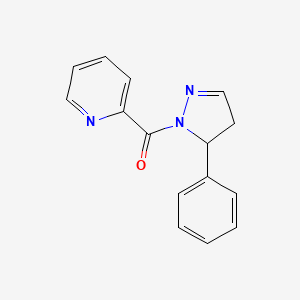


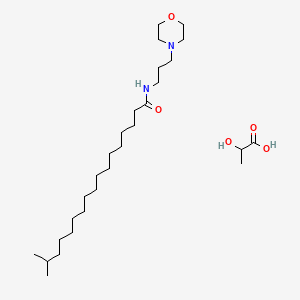
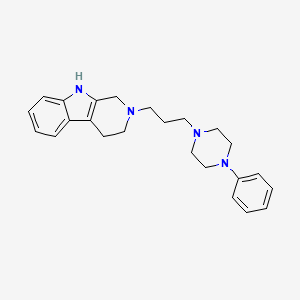
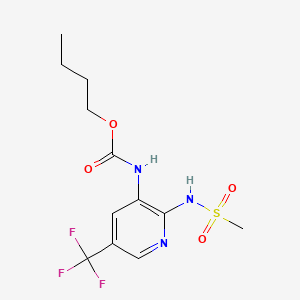
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
